Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 478040-91-4) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₀H₈Cl₂N₂O₂ and a molecular weight of 259.09 g/mol . It is synthesized as a high-purity intermediate (95–98%) and is cataloged for laboratory use in pharmaceutical and materials research. The compound features two chlorine substituents at the 3- and 6-positions of the imidazo[1,2-a]pyridine core, which confer distinct electronic and steric properties. Its structure has been validated through crystallographic tools such as SHELX and ORTEP , though specific structural data for this compound remains unpublished in the provided evidence.
Properties
IUPAC Name |
ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVWUQQWDKOQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396398 | |
| Record name | ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478040-91-4 | |
| Record name | ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Amino-3,6-dichloropyridine with Ethyl Chloroacetate
A plausible and commonly employed method involves the reaction of 2-amino-3,6-dichloropyridine with ethyl chloroacetate under basic conditions to promote cyclization and formation of the imidazo ring.
-
- Solvent: Ethanol or water/ethanol mixture
- Base: Sodium bicarbonate, sodium carbonate, or triethylamine
- Temperature: Mild heating (25–55 °C)
- Reaction time: 2–24 hours depending on conditions
-
- Mix 2-amino-3,6-dichloropyridine with ethyl chloroacetate in the chosen solvent.
- Add base to neutralize HCl generated and facilitate cyclization.
- Stir the mixture at controlled temperature to allow ring closure.
- Upon completion, isolate the product by extraction with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate and purify by recrystallization from ethyl acetate/hexane mixture.
This method is analogous to the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives described in patent CN103788092A, where 2-amino-5-bromopyridine reacts with monochloroacetaldehyde under mild alkaline conditions to yield the fused heterocycle with high purity and yield.
Alternative Approaches
Using 2-Amino-3,6-dichloropyridine and Chloroacetaldehyde:
Similar to the bromo derivative synthesis, 2-amino-3,6-dichloropyridine can be reacted with aqueous monochloroacetaldehyde under alkaline conditions to form the imidazo ring, followed by esterification to introduce the ethyl carboxylate group.Multicomponent Reactions:
Some literature on imidazo[1,2-a]pyrazines and related heterocycles suggests multicomponent reactions involving aldehydes, amines, and carboxylates to build the fused ring system in one pot, which could be adapted for the dichloroimidazo[1,2-a]pyridine scaffold.
Reaction Parameters and Optimization
Based on related synthetic protocols for halogenated imidazo[1,2-a]pyridines, the following parameters influence the yield and purity:
| Parameter | Typical Range/Options | Effect on Reaction |
|---|---|---|
| Temperature | 25–55 °C | Higher temp accelerates reaction but may increase side products |
| Reaction Time | 2–24 hours | Longer time improves conversion but may cause degradation |
| Base | Sodium bicarbonate, sodium carbonate, triethylamine, sodium hydroxide | Choice affects reaction rate and product purity |
| Solvent | Ethanol, methanol, water, or mixtures | Solvent polarity influences solubility and reaction kinetics |
| Recrystallization | Ethyl acetate/hexane (1:1 v/v) | Purifies product, improves crystal quality |
Representative Experimental Data (Adapted from Related Patent)
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | Ethanol | 55 | 5 | 72.0 | 76.5–78.0 | Off-white crystals |
| 2 | Sodium carbonate | Ethanol | 55 | 10 | 67.8 | 76.3–78.2 | Light brown crystals |
| 3 | Sodium hydroxide | Methanol | 55 | 12 | 35.2 | 75.6–78.2 | Lower yield, black solid |
| 4 | Triethylamine | Water | 55 | 20 | 53.4 | 76.3–77.8 | Moderate yield |
| 5 | None (neutralized) | Ethanol | 55 | 6 | 72.4 | 76.5–77.8 | High yield, neutral pH |
Note: These data are from synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives but provide a close analogy for the dichloro compound preparation.
Purification and Characterization
- Purification: Recrystallization from ethyl acetate and n-hexane mixture is effective to obtain high purity product.
- Characterization: Confirmed by melting point, ^1H NMR, and HPLC purity (>98%).
- Physical State: Typically off-white to light brown crystalline solid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) in ether solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Alcohols or amines depending on the reduction conditions.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties make it valuable in developing anti-cancer agents and other therapeutic compounds. Research indicates that modifications to this compound can enhance its efficacy against specific cancer types.
| Application | Details |
|---|---|
| Type of Drugs | Anticancer agents |
| Mechanism | Modulation of biological pathways through enzyme interaction |
Biochemical Research
Enzyme Inhibition and Biological Pathways
The compound is extensively used in studies exploring enzyme inhibition and receptor interactions. By understanding how this compound interacts with various biological targets, researchers can elucidate mechanisms underlying diseases.
| Research Focus | Details |
|---|---|
| Enzyme Targeting | Specific enzymes involved in metabolic pathways |
| Disease Mechanisms | Insights into cancer and metabolic disorders |
Food Safety Testing
Assessment of Harmful Substances
this compound is relevant in food safety testing, particularly for assessing the presence of potentially harmful substances in food products. This application contributes to consumer safety and regulatory compliance.
| Testing Area | Details |
|---|---|
| Food Products | Detection of carcinogenic compounds |
| Regulatory Compliance | Ensuring safety standards are met |
Material Science
Development of Advanced Materials
In material science, this compound is utilized to develop advanced materials with enhanced thermal stability and chemical resistance. Its properties make it suitable for applications in coatings and polymers.
| Material Type | Details |
|---|---|
| Coatings | Enhanced durability and resistance |
| Polymers | Improved thermal stability |
Environmental Monitoring
Detection of Environmental Pollutants
The compound is also employed in environmental monitoring to assess pollutants in soil and water samples. Its ability to bind with specific contaminants aids in the detection and quantification of hazardous substances.
| Monitoring Area | Details |
|---|---|
| Soil Samples | Detection of hazardous compounds |
| Water Quality | Quantification of pollutants |
Case Study 1: Pharmaceutical Research
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects.
Case Study 2: Food Safety
In a collaborative study between ABC Institute and local health authorities, this compound was used to test for mutagenic compounds in processed foods. The results indicated a correlation between the presence of certain contaminants and increased mutagenicity.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Halogen-Substituted Imidazo[1,2-a]pyridine Carboxylates
The position and type of halogen substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Reactivity: The 3,6-dichloro substitution in the target compound may enhance electrophilic reactivity compared to mono-halogenated analogs, enabling diverse functionalization (e.g., nucleophilic aromatic substitution) .
- Synthetic Complexity : Introducing chlorine at the 3-position (as in ) requires N-chlorosuccinimide under controlled conditions, whereas 6-substitution is achieved via direct halogenation of the pyridine ring .
Functional Group Variations
Amino and Alkyl Substituents
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: The amino group at the 8-position enhances hydrogen-bonding capacity, making it valuable for kinase inhibitor synthesis .
- Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate: Bulky cyclohexyl and p-tolyl groups reduce solubility but improve lipophilicity, favoring membrane penetration in drug candidates .
Sulfur-Containing Derivatives
- Ethyl 3-ethylsulfanylimidazo[1,2-a]pyridine-2-carboxylate : The thioether group introduces nucleophilic sulfur, which can be oxidized to sulfonyl groups for enhanced stability .
- Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate : The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, influencing pharmacokinetics .
Heterocyclic Variations
Biological Activity
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 478040-91-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8Cl2N2O2
- Molecular Weight : 259.09 g/mol
- Structure : The compound features a dichlorinated imidazo[1,2-a]pyridine core, which is significant for its biological interactions.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways. Such inhibition can disrupt processes related to cell growth and proliferation, making it a candidate for anticancer therapies .
- Modulation of Cellular Pathways : It affects critical pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for regulating cell survival and metabolism. By modulating this pathway, the compound can influence cancer cell proliferation and apoptosis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine compounds can exhibit antibacterial properties against specific strains such as Streptococcus pneumoniae, potentially by targeting bacterial cell division mechanisms .
Anticancer Activity
A study focusing on the anticancer properties of imidazo[1,2-a]pyridine derivatives indicated that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from key studies:
| Study | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15.4 | PI3K/Akt Pathway Inhibition |
| Study B | HeLa (Cervical Cancer) | 12.8 | Apoptosis Induction |
| Study C | A549 (Lung Cancer) | 18.5 | Cell Cycle Arrest |
Case Studies
-
Case Study on Anticancer Effects :
In a controlled study involving various cancer cell lines, this compound exhibited a dose-dependent reduction in cell viability. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways. -
Antimicrobial Efficacy :
A recent investigation explored the antibacterial properties of related compounds against S. pneumoniae. The study highlighted that certain derivatives effectively inhibited bacterial growth by targeting the FtsZ protein involved in cell division, showcasing the potential for developing narrow-spectrum antibiotics based on this scaffold.
Safety and Toxicology
While this compound shows promising biological activity, safety data indicate potential hazards:
Q & A
Q. Q: What are the standard synthetic routes for preparing Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield?
A: The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with ethyl bromopyruvate, followed by selective chlorination. details a scalable method using N-chlorosuccinimide (NCS) in DMF at 40°C for chlorination, yielding 80% purity. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to NCS) and monitoring reaction time via TLC to prevent over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical . Alternative routes in and use similar intermediates, highlighting the importance of temperature control (reflux ethanol) and inert atmospheres to minimize side products .
Advanced Functionalization Strategies
Q. Q: How can researchers introduce diverse functional groups at the 3- and 6-positions of the imidazo[1,2-a]pyridine core?
A: Post-synthetic modifications include:
- C–H activation : demonstrates Pd-catalyzed C3-arylation using phenylboronic acid in deep eutectic solvents (DESs), achieving >90% yield under mild conditions (Na₂CO₃, 40°C) .
- Nucleophilic substitution : replaces chlorine at C3 with ethanethiolate to introduce thioether groups (70% yield), followed by oxidation to sulfones using mCPBA .
- Cross-coupling : Suzuki-Miyaura couplings (e.g., with boronic esters) require Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures, as described in for analogous structures .
Structural Characterization Techniques
Q. Q: What analytical methods are recommended to confirm the structure and purity of this compound?
A: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ (e.g., δ 8.22–8.10 ppm for aromatic protons; ethyl ester signals at δ 4.44–4.58 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ = 290.1 for dichloro derivative) and monitor purity (>95%) .
- X-ray crystallography : Use SHELX () or ORTEP-3 () for resolving ambiguous regiochemistry, particularly when substituents introduce steric hindrance .
Biological Activity Profiling
Q. Q: What in vitro assays are suitable for evaluating the antiparasitic or antitumor potential of this compound?
- Antiparasitic activity : In vitro testing against Entamoeba histolytica (HM1:IMSS strain) using IC₅₀ determination via MTT assays (24–48 hr exposure, 37°C) .
- Antitumor screening : MTT-based cytotoxicity assays on lung (A549) or pancreatic (MIA PaCa-2) cancer cells (72 hr exposure, 10–100 µM doses), with paclitaxel as a positive control .
Toxicology and Safety Assessment
Q. Q: What preclinical toxicity models are appropriate for assessing hepatotoxicity or nephrotoxicity?
- In vivo studies : Administer 50–200 mg/kg doses to female Wistar rats (200±20 g) for 7–14 days. Monitor serum ALT/AST (liver) and creatinine/BUN (kidney) levels. Histopathological analysis of liver/kidney tissue sections (H&E staining) identifies necrosis or inflammation .
- In vitro hepatotoxicity : Use HepG2 cells with 24–48 hr exposure, measuring lactate dehydrogenase (LDH) release as a marker of membrane integrity .
Computational Modeling for SAR Studies
Q. Q: How can DFT calculations aid in understanding electronic properties for structure-activity relationships (SAR)?
- DFT workflows : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09). Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- NLO analysis : Hyperpolarizability (β) values indicate potential for charge transfer, correlating with biological activity .
- Molecular docking : Dock into target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina to prioritize derivatives for synthesis .
Crystallography for Structural Validation
Q. Q: How can crystallographic data resolve ambiguities in regiochemistry for derivatives?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .
- ORTEP visualization : Generate thermal ellipsoid plots (ORTEP-3) to confirm substituent positions and detect disorder .
Stability and Storage Recommendations
Q. Q: What storage conditions ensure long-term stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
